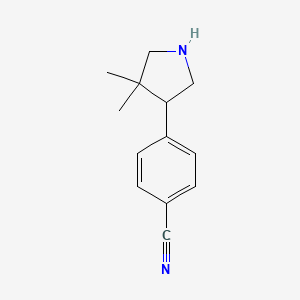
4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H16N2 It is characterized by a pyrrolidine ring substituted with a dimethyl group at the 4-position and a benzonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Benzonitrile Group: The benzonitrile group can be attached through a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the pyrrolidine intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in epigenetic regulation.
Biological Studies: The compound is studied for its potential effects on cellular processes and its ability to modulate biological pathways.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an inhibitor of lysine-specific demethylase 1 (LSD1), it binds to the active site of the enzyme, preventing its activity and leading to changes in gene expression . This interaction can modulate various cellular pathways and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-3-yl)benzonitrile: Lacks the dimethyl substitution, which may affect its binding affinity and selectivity.
4-(4,4-Dimethylpyrrolidin-3-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
4-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is unique due to its specific substitution pattern, which enhances its binding properties and selectivity as an enzyme inhibitor. The presence of the dimethyl group at the 4-position of the pyrrolidine ring provides steric hindrance, potentially improving its pharmacokinetic profile and reducing off-target effects.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-(4,4-dimethylpyrrolidin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-13(2)9-15-8-12(13)11-5-3-10(7-14)4-6-11/h3-6,12,15H,8-9H2,1-2H3 |
InChI Key |
JYSFRXJSOJOAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


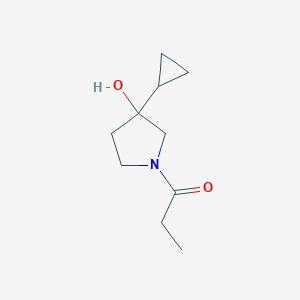
![(2S)-3-(Dipropylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13211706.png)
![4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211708.png)
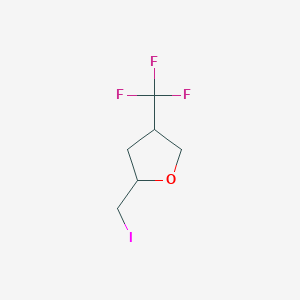
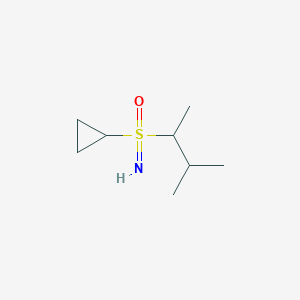
![(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine](/img/structure/B13211732.png)
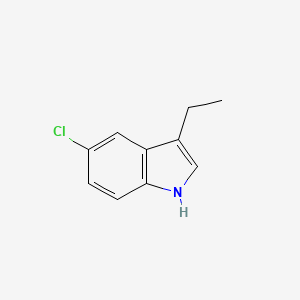
![tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B13211737.png)
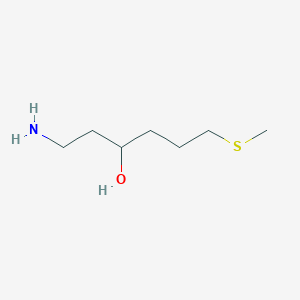
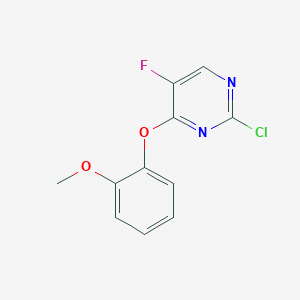
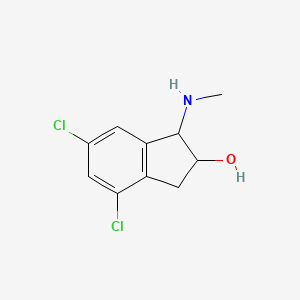
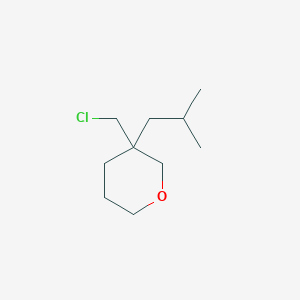
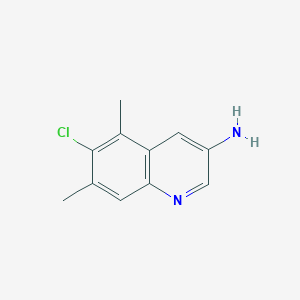
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211790.png)
